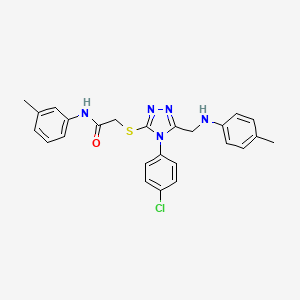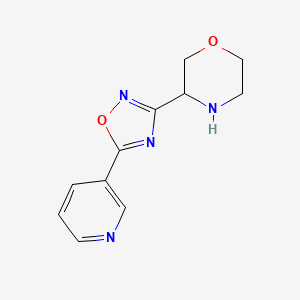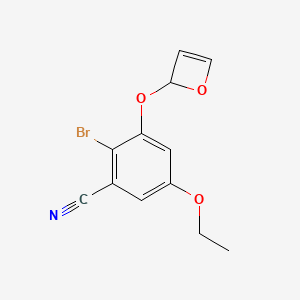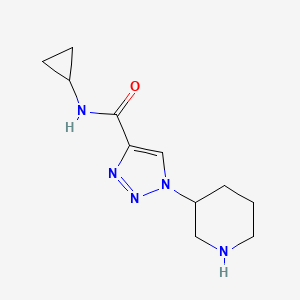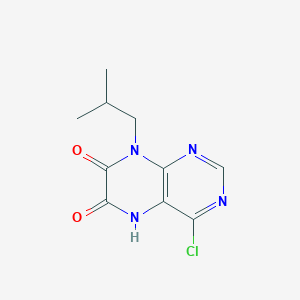
2-(4-Ethylpiperazin-1-yl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylpiperazin-1-yl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 2-(4-Ethylpiperazin-1-yl)pyrimidine-5-carbonitrile typically involves the reaction of 4-ethylpiperazine with pyrimidine-5-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-(4-Ethylpiperazin-1-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as an inhibitor of EGFR, blocking the signaling pathways that lead to cancer cell proliferation. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
2-(4-Ethylpiperazin-1-yl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also studied for its enzyme inhibition properties but has a different substitution pattern.
Pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H15N5/c1-2-15-3-5-16(6-4-15)11-13-8-10(7-12)9-14-11/h8-9H,2-6H2,1H3 |
InChI Key |
BXWHMJRRZFIRBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


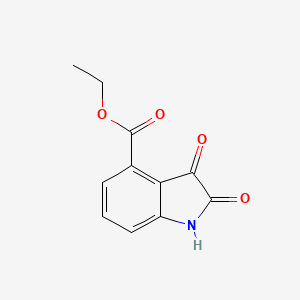

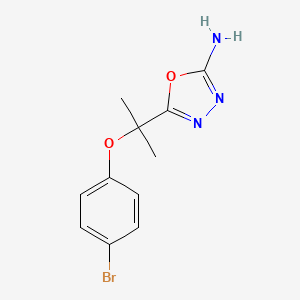
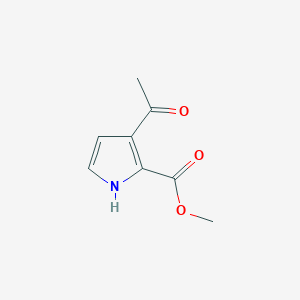
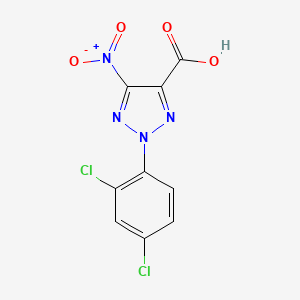
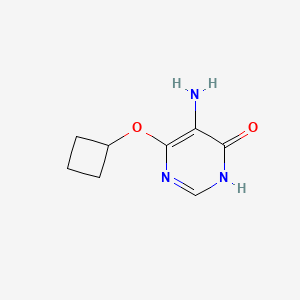
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
